molecular formula C6H4Cl3OP B14634983 Dichloro-(2-chloro-phenoxy)-phosphane CAS No. 56225-92-4

Dichloro-(2-chloro-phenoxy)-phosphane

Cat. No.: B14634983
CAS No.: 56225-92-4
M. Wt: 229.4 g/mol
InChI Key: AFYDEJFYQRLYCL-UHFFFAOYSA-N
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Description

2-Chlorophenoxydichlorophosphine is an organophosphorus compound with the chemical formula C6H4ClO-PCl2. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid with a pungent odor and is primarily used as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenoxydichlorophosphine can be synthesized through the reaction of 2-chlorophenol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction is as follows:

C6H4ClOH+PCl3C6H4ClO-PCl2+HCl\text{C}_6\text{H}_4\text{ClOH} + \text{PCl}_3 \rightarrow \text{C}_6\text{H}_4\text{ClO-PCl}_2 + \text{HCl} C6​H4​ClOH+PCl3​→C6​H4​ClO-PCl2​+HCl

Industrial Production Methods

In industrial settings, the production of 2-chlorophenoxydichlorophosphine involves large-scale reactors where 2-chlorophenol and phosphorus trichloride are reacted under controlled temperatures and pressures. The reaction is exothermic, and cooling systems are employed to maintain the desired reaction temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenoxydichlorophosphine undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, replacing the chlorine atoms.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorophenol and phosphoric acid derivatives.

    Oxidation: It can be oxidized to form phosphine oxides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Hydrolysis Conditions: Water or aqueous solutions under acidic or basic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 2-chlorophenoxyamines, 2-chlorophenoxy alcohols, and 2-chlorophenoxy thiols can be formed.

    Hydrolysis Products: 2-Chlorophenol and phosphoric acid derivatives.

    Oxidation Products: Phosphine oxides.

Scientific Research Applications

2-Chlorophenoxydichlorophosphine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of organophosphorus compounds and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibitors and as a tool for modifying biological molecules.

    Medicine: Potential use in the development of pharmaceuticals, particularly those involving phosphorus-containing compounds.

    Industry: Used in the production of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-chlorophenoxydichlorophosphine involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of chlorine atoms and the formation of new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Dichlorophenylphosphine: Similar in structure but with a phenyl group instead of a chlorophenoxy group.

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar chlorophenoxy structure but different functional groups.

    Phosphorus trichloride: A simpler phosphorus compound used in similar types of reactions.

Uniqueness

2-Chlorophenoxydichlorophosphine is unique due to its combination of a chlorophenoxy group and dichlorophosphine functionality. This makes it particularly useful as an intermediate in the synthesis of more complex organophosphorus compounds. Its reactivity and versatility in various chemical reactions set it apart from other similar compounds.

Properties

IUPAC Name

dichloro-(2-chlorophenoxy)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3OP/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYDEJFYQRLYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446114
Record name AGN-PC-0NBQKB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56225-92-4
Record name AGN-PC-0NBQKB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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